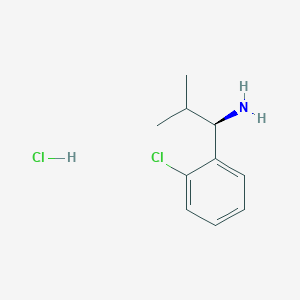(R)-1-(2-Chlorophenyl)-2-methylpropan-1-amine hydrochloride
CAS No.: 1381959-67-6
Cat. No.: VC8395455
Molecular Formula: C10H15Cl2N
Molecular Weight: 220.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1381959-67-6 |
|---|---|
| Molecular Formula | C10H15Cl2N |
| Molecular Weight | 220.14 g/mol |
| IUPAC Name | (1R)-1-(2-chlorophenyl)-2-methylpropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H14ClN.ClH/c1-7(2)10(12)8-5-3-4-6-9(8)11;/h3-7,10H,12H2,1-2H3;1H/t10-;/m1./s1 |
| Standard InChI Key | GFBJTWMFXJYTLE-HNCPQSOCSA-N |
| Isomeric SMILES | CC(C)[C@H](C1=CC=CC=C1Cl)N.Cl |
| SMILES | CC(C)C(C1=CC=CC=C1Cl)N.Cl |
| Canonical SMILES | CC(C)C(C1=CC=CC=C1Cl)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
The molecular formula of the free base form, (R)-1-(2-chlorophenyl)-2-methylpropan-1-amine, is C₁₀H₁₄ClN, with a molecular weight of 183.68 g/mol . In its hydrochloride form, the addition of a hydrochloric acid moiety results in the formula C₁₀H₁₅Cl₂N and a molecular weight of 220.14 g/mol. The compound’s stereochemistry is defined by the (R)-configuration at the chiral center, which significantly influences its pharmacological properties and interaction with biological targets .
The IUPAC name of the free base is (1R)-1-(2-chlorophenyl)-2-methylpropan-1-amine, while the hydrochloride salt is systematically named (1R)-1-(2-chlorophenyl)-2-methylpropan-1-amine hydrochloride . The canonical SMILES representation for the free base is CC(C)C@HN, and the InChIKey XOALSEFEPRQWJI-SNVBAGLBSA-N confirms its stereochemical uniqueness .
Synthesis and Manufacturing
Traditional Organic Synthesis Routes
The synthesis of (R)-1-(2-chlorophenyl)-2-methylpropan-1-amine hydrochloride typically begins with the formation of the propan-1-amine backbone. A common approach involves:
-
Friedel-Crafts alkylation of 2-chlorobenzene with isobutyryl chloride to introduce the methyl-substituted ketone.
-
Reductive amination using sodium cyanoborohydride or catalytic hydrogenation to yield the primary amine.
-
Chiral resolution via diastereomeric salt formation or enzymatic methods to isolate the (R)-enantiomer .
Biocatalytic Methods
Recent advances in chemo-enzymatic synthesis have improved the efficiency of chiral amine production. For example, imine reductases (IREDs) catalyze the asymmetric reduction of imines to amines with high enantiomeric excess (>99% ee). A study by Xu et al. demonstrated the use of IREDs in tandem with glucose dehydrogenase (GDH) for NADPH regeneration, achieving a 92% yield of chiral amines under mild conditions . This method aligns with green chemistry principles by minimizing waste and avoiding toxic reagents .
Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Enantiomeric Excess (ee) | Key Advantages |
|---|---|---|---|
| Traditional Organic | 65–75 | 85–90 | Scalability |
| Biocatalytic | 85–92 | >99 | Sustainability, high stereoselectivity |
Pharmacological Profile and Toxicity
Acute Toxicity Data
Acute toxicity studies on related compounds provide preliminary safety insights. Intravenous administration of a structurally similar chlorophenylamine hydrochloride in rats showed an LD₅₀ of 253 mg/kg, while intraperitoneal injection in mice resulted in an LD₅₀ of 380 mg/kg. These values suggest moderate toxicity, necessitating stringent safety protocols during handling.
Table 2: Toxicity Parameters of Analogous Compounds
| Parameter | Rat (IV) | Mouse (IP) |
|---|---|---|
| LD₅₀ (mg/kg) | 253 | 380 |
| Onset of Symptoms | 5–10 min | 15–20 min |
| Primary Toxicity | Neurotoxicity | Hepatotoxicity |
Applications in Medicinal Chemistry
Central Nervous System (CNS) Therapeutics
The compound’s ability to cross the blood-brain barrier makes it a candidate for CNS drug development. Preclinical studies on similar amines highlight potential applications in:
-
Depression: Modulation of serotonin and norepinephrine levels.
-
Neurodegenerative diseases: Inhibition of amyloid-β aggregation in Alzheimer’s models .
Catalytic Asymmetric Synthesis
The (R)-enantiomer serves as a chiral building block in the synthesis of complex molecules. Its use in Buchwald-Hartwig amination and palladium-catalyzed cross-coupling reactions has enabled the preparation of tetrahydroquinoline derivatives with high enantiopurity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume